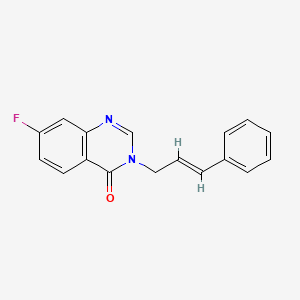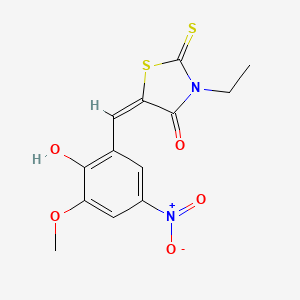![molecular formula C20H16N6O6 B5028343 1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)](/img/structure/B5028343.png)
1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-{1,2-ethanediylbis[(nitrosoimino)methylene]}bis(1H-indole-2,3-dione), commonly known as ENOD, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the indole-2,3-dione family of compounds, which are known for their diverse biological activities. ENOD has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.
作用机制
ENOD exerts its biological activities through a variety of mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. ENOD has been shown to inhibit the activity of ROS, which are known to play a key role in the development of various diseases, including cancer and cardiovascular diseases. In addition, ENOD has been shown to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
ENOD has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS, the modulation of various signaling pathways, and the induction of apoptosis. In addition, ENOD has been shown to exhibit anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, ENOD has been shown to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
ENOD has several advantages for lab experiments, including its high purity and yield, as well as its potent biological activities. However, ENOD also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
未来方向
There are several future directions for the research on ENOD, including the development of new therapeutic agents based on ENOD, the elucidation of its mechanism of action, and the exploration of its potential applications in various scientific fields. In addition, further studies are needed to determine the optimal dosage and administration of ENOD for its therapeutic applications, as well as its potential side effects and toxicity. Overall, ENOD is a promising candidate for the development of new therapeutic agents, and further research is needed to fully explore its potential.
合成方法
ENOD can be synthesized using a variety of methods, including the reaction of 1,2-ethanediamine with 1H-indole-2,3-dione, followed by nitrosation with nitrous acid. Another method involves the reaction of 1,2-ethanediamine with 1H-indole-2,3-dione, followed by oxidation with potassium permanganate and nitrosation with sodium nitrite. Both methods yield ENOD in good yields and purity, making it suitable for further research.
科学研究应用
ENOD has been extensively studied for its potential applications in various scientific fields. In the field of medicine, ENOD has been shown to exhibit potent antioxidant and anti-inflammatory properties, which could be useful in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In addition, ENOD has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs. Furthermore, ENOD has been shown to exhibit neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[(2,3-dioxoindol-1-yl)methyl]-N-[2-[(2,3-dioxoindol-1-yl)methyl-nitrosoamino]ethyl]nitrous amide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O6/c27-17-13-5-1-3-7-15(13)25(19(17)29)11-23(21-31)9-10-24(22-32)12-26-16-8-4-2-6-14(16)18(28)20(26)30/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRUSZYAJHSOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CN(CCN(CN3C4=CC=CC=C4C(=O)C3=O)N=O)N=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)

![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)

![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5028297.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)


![N-{1-[1-(3-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5028334.png)
